6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic Acid
Overview
Description
The compound of interest, 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic Acid, is a quinazoline derivative, which is a class of compounds known for their diverse range of biological activities. Quinazoline derivatives have been extensively studied for their potential as antimicrobial agents, anxiolytic agents, and in the treatment of various other conditions .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the use of anthranilic acid, acid chloride, and different amines. For instance, dimeric 2-(2-chlorophenyl)-quinazolin-4-ones with potential antimicrobial properties were synthesized using these starting materials . Another approach to synthesizing quinazoline derivatives is through cyclization and etherification reactions, as demonstrated in the synthesis of 4-(3'-Chlorophenylamino)-6-methoxy quinazoline derivatives .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be characterized using various spectroscopic techniques such as IR, NMR (1H and 13C), and mass spectrometry. For example, the structure of 4-(3'-Chlorophenylamino)-6-methoxy quinazoline derivatives was confirmed using these methods . Additionally, density functional theory (DFT) calculations can be used to predict and confirm the molecular structure, as seen in the study of 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including palladium-catalyzed cross-coupling reactions. For example, polycarbo-substituted quinazolines were obtained from 2-aryl-4-chloro-6-iodoquinazolines through sequential and one-pot two-step cross-coupling reactions . The reactivity and selectivity of these reactions can be influenced by the substituents on the quinazoline ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can be influenced by their molecular structure. For instance, the electronic absorption and emission properties of polycarbo-substituted quinazolines were studied to understand the effect of substituents on intramolecular charge transfer properties . The crystal structure of quinazoline derivatives can also provide insights into their physical properties, as seen in the crystallographic analysis of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid .
Scientific Research Applications
Molecular Structure and Spectroscopic Characterization
- DFT and TD-DFT/PCM Calculations: The molecular structure of quinazoline derivatives has been extensively studied using density functional theory (DFT) and time-dependent DFT (TD-DFT) methods. These studies provide insights into their spectroscopic properties, including FT-IR, NMR, UV-Vis absorption, and fluorescence emission spectra. Such research is crucial for understanding the biological potentials and corrosion inhibition properties of these compounds (Wazzan et al., 2016).
Synthesis and Chemical Reactions
- Synthesis of Quinazoline Derivatives: Research has been conducted on the synthesis of various quinazoline derivatives. For example, the reaction of 6-chloro-2-arylquinazolines with certain chemicals results in mono- and diamination products, which are crucial for developing new compounds with potential applications in various fields (Sedova & Shkurko, 1995).
Analytical Techniques
- UV-Spectrophotometric Technique: The acidic hydrolysis of lorazepam, a drug that contains a quinazoline moiety, has been studied using a UV-spectrophotometric technique. This study highlights the importance of analytical methods in understanding the stability and degradation products of pharmaceuticals (Archontaki et al., 1999).
Antimicrobial Properties
- Antimicrobial Agents: Quinazoline derivatives have been explored for their antimicrobial properties. Studies have shown that certain quinazoline compounds exhibit significant activity against bacteria and fungi, suggesting their potential as antimicrobial agents (Desai et al., 2011).
Fluorescent Probes
- Fluorescent Probe for Hydrogen Peroxide Detection: A novel quinazoline-based fluorescent probe has been developed for the detection of hydrogen peroxide. This research demonstrates the potential of quinazoline derivatives in creating sensitive and selective probes for biochemical analyses (Cai et al., 2015).
properties
IUPAC Name |
6-chloro-4-(2-chlorophenyl)quinazoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-14(18-12)15(20)21)9-3-1-2-4-11(9)17/h1-7H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSNLOADPUPVMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203077 | |
Record name | 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-(2-chlorophenyl)-2-quinazolinecarboxylic Acid | |
CAS RN |
54643-79-7 | |
Record name | 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054643797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 54643-79-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYN1NC1YTQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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